1-[(2-Chlorophenyl)methyl]-3'-(4-ethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone
Description
This compound is a spirocyclic indole-thiazolidine tetrone derivative characterized by a fused indole-thiazolidine core with a hypervalent sulfur atom (λ⁶) in the thiazolidine ring. Key structural features include:
- A 2-chlorophenylmethyl group at position 1 of the indole ring.
- A 4-ethylphenyl substituent at position 3' of the thiazolidine ring.
The hypervalent sulfur center (λ⁶) confers unique electronic properties, enhancing electrophilicity and interaction with biological targets such as enzymes or receptors. Its molecular weight and logP are expected to be similar to structurally related compounds (e.g., 464.51 g/mol and logP ~3.9 for E963-0150 in ), though substituents like the 4-ethylphenyl group may increase lipophilicity compared to analogs with smaller substituents.
Properties
IUPAC Name |
1'-[(2-chlorophenyl)methyl]-3-(4-ethylphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4S/c1-2-17-11-13-19(14-12-17)28-23(29)16-33(31,32)25(28)20-8-4-6-10-22(20)27(24(25)30)15-18-7-3-5-9-21(18)26/h3-14H,2,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPSQPVYWHFVMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- Substituent Effects : The target compound’s 2-chlorophenylmethyl group differs from E963-0150’s 4-fluorophenylmethyl, which may alter steric hindrance and electronic interactions. The 4-ethylphenyl group (target) vs. 3-ethylphenyl (E963-0150) affects spatial orientation in binding pockets .
- Hypervalent Sulfur: Only the target compound and E963-0150 feature λ⁶-sulfur, enhancing electrophilicity compared to V022-2771’s non-hypervalent thiazolidine .
- Functional Groups : The tetrone system in the target compound and E963-0150 contrasts with the esterified derivatives (Ic/Id), which exhibit higher solubility (logSw ~-4.1 for E963-0150 vs. ester derivatives with better aqueous solubility) .
Physicochemical Properties
Notes:
- The target compound’s higher logP (vs.
- E963-0150’s logD (0.2867) suggests moderate polarity, balancing solubility and absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
